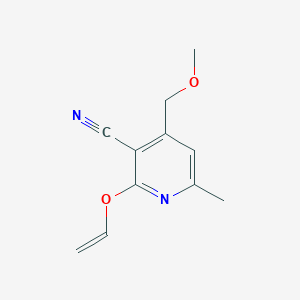![molecular formula C10H19NO4S2 B14302056 3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine CAS No. 112078-52-1](/img/structure/B14302056.png)
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine is an organic compound characterized by the presence of ethenesulfonyl groups attached to a propylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine typically involves the reaction of ethenesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl groups to ethyl groups.
Substitution: The ethenesulfonyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles like halides (e.g., NaCl) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenesulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-(Ethenesulfonyl)propionamide
- 3-(Ethenesulfonyl)-2-methylpropionamide
- 3-(2-Chloroethanesulfonyl)propionamide
Uniqueness
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine is unique due to its dual ethenesulfonyl groups, which provide distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers enhanced versatility in chemical synthesis and potential biological activity.
特性
CAS番号 |
112078-52-1 |
|---|---|
分子式 |
C10H19NO4S2 |
分子量 |
281.4 g/mol |
IUPAC名 |
3-ethenylsulfonyl-N-(3-ethenylsulfonylpropyl)propan-1-amine |
InChI |
InChI=1S/C10H19NO4S2/c1-3-16(12,13)9-5-7-11-8-6-10-17(14,15)4-2/h3-4,11H,1-2,5-10H2 |
InChIキー |
MTZIIFKAJDDRQU-UHFFFAOYSA-N |
正規SMILES |
C=CS(=O)(=O)CCCNCCCS(=O)(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


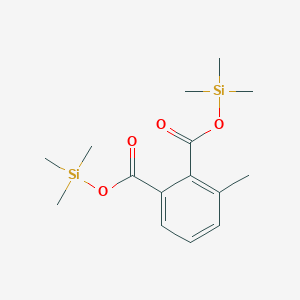
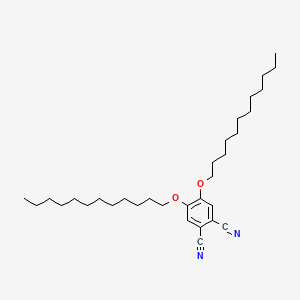
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
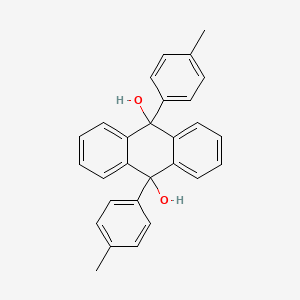
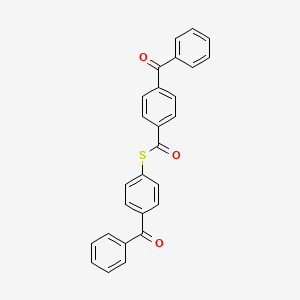
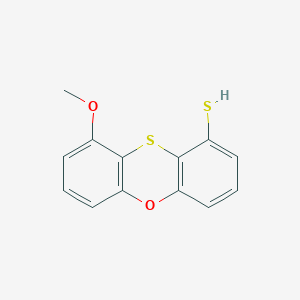
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
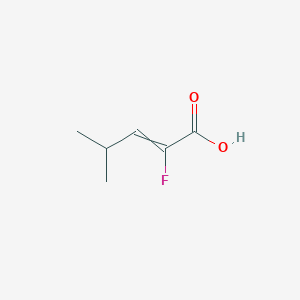
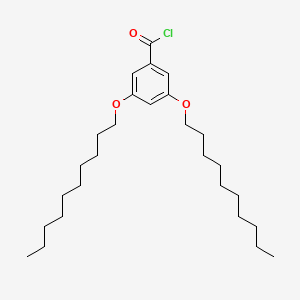
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
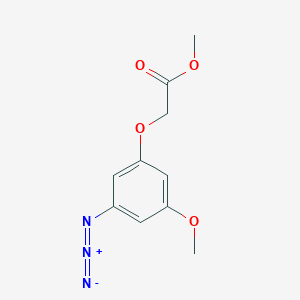
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)

